1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol is a chemical compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of a primary amine with an aldehyde or ketone. This particular compound is characterized by the presence of a naphthalen-2-ol moiety linked to a 2-nitrophenyl group through an amino-methyl bridge. Schiff bases have been widely studied due to their diverse applications in various fields such as chemistry, biology, and materials science .
Vorbereitungsmethoden
The synthesis of 1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol can be achieved through a standard Schiff base condensation reaction. The typical synthetic route involves the reaction of 2-hydroxy-1-naphthaldehyde with 2-nitroaniline in the presence of a suitable solvent such as methanol. The reaction mixture is refluxed overnight, resulting in the formation of the desired Schiff base compound. The product is then isolated by filtration and purified through recrystallization .
Analyse Chemischer Reaktionen
1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol has been extensively studied for its applications in scientific research. In chemistry, it is used as a ligand in coordination chemistry and catalysis. In biology, it has been investigated for its antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as DNA gyrase, which is involved in bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and proliferation. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1-{[(2-Nitrophenyl)amino]methyl}naphthalen-2-ol can be compared with other Schiff bases that have similar structural features. For example, (E)-1-{[(3-nitrophenyl)imino]methyl}naphthalen-2-ol is a closely related compound that also exhibits antimicrobial and antioxidant properties. the presence of different substituents on the phenyl ring can lead to variations in their chemical reactivity and biological activity. Other similar compounds include various Betti bases, which are synthesized through multicomponent reactions and have diverse applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
6638-94-4 |
---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
1-[(2-nitroanilino)methyl]naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O3/c20-17-10-9-12-5-1-2-6-13(12)14(17)11-18-15-7-3-4-8-16(15)19(21)22/h1-10,18,20H,11H2 |
InChI-Schlüssel |
VDOURRBYORUCJS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNC3=CC=CC=C3[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.